Cas no 2385223-45-8 (3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide)

3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide 化学的及び物理的性質
名前と識別子
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- 3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide
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- インチ: 1S/C9H7Br2F3/c1-5-7(9(12,13)14)2-6(4-10)3-8(5)11/h2-3H,4H2,1H3
- InChIKey: GYIXQLVQRILFNE-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(CBr)=CC(C(F)(F)F)=C1C
3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC303601-5g |
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide |
2385223-45-8 | 97% | 5g |
£640.00 | 2025-02-21 | |
Apollo Scientific | PC303601-1g |
3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide |
2385223-45-8 | 97% | 1g |
£240.00 | 2025-02-21 |
3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromide 関連文献
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
3-Bromo-4-methyl-5- (trifluoromethyl)benzyl bromideに関する追加情報
Recent Advances in the Application of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide (CAS: 2385223-45-8) in Chemical Biology and Pharmaceutical Research
The compound 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide (CAS: 2385223-45-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and versatile reactivity. This halogenated benzyl bromide derivative serves as a critical intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antiviral agents, and fluorinated pharmaceuticals. Recent studies have highlighted its role in facilitating efficient carbon-carbon and carbon-heteroatom bond formation, making it a valuable building block in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide in the synthesis of novel trifluoromethylated kinase inhibitors. The presence of both bromine and trifluoromethyl groups on the aromatic ring allows for selective functionalization, enabling the development of compounds with enhanced binding affinity and metabolic stability. The study reported a 40% improvement in inhibitory activity against specific kinase targets compared to non-fluorinated analogs, underscoring the importance of this intermediate in drug discovery.
Another significant application was reported in ACS Chemical Biology, where this compound was used as a key precursor in the development of covalent inhibitors targeting SARS-CoV-2 main protease. The electrophilic benzyl bromide moiety facilitated the formation of irreversible bonds with cysteine residues in the protease active site, leading to potent antiviral activity. This approach has opened new avenues for developing broad-spectrum antiviral agents against emerging coronaviruses.
From a synthetic chemistry perspective, recent advances in transition-metal catalyzed cross-coupling reactions have expanded the utility of 2385223-45-8. A 2024 Nature Communications paper detailed a palladium-catalyzed borylation protocol that enables the conversion of this bromide into corresponding boronic esters with excellent yields (>90%). This transformation significantly enhances the compound's versatility in Suzuki-Miyaura couplings for constructing complex pharmaceutical scaffolds.
The safety profile and handling considerations of 3-Bromo-4-methyl-5-(trifluoromethyl)benzyl bromide have also been investigated in recent industrial studies. While the compound exhibits typical reactivity of benzyl bromides (lachrymatory effects, moisture sensitivity), optimized storage conditions (-20°C under inert atmosphere) and handling protocols have been established to ensure safe laboratory use. These developments have facilitated its adoption in large-scale pharmaceutical manufacturing processes.
Looking forward, the unique combination of bromine and trifluoromethyl substituents positions this compound as a strategic intermediate for developing next-generation fluorinated pharmaceuticals. Current research directions include its application in PET tracer development (utilizing the bromine for isotopic exchange) and in the synthesis of proteolysis targeting chimeras (PROTACs). The growing interest in this compound is reflected in the increasing number of patent applications (17 new filings in 2023-2024) covering its various pharmaceutical applications.
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